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Fructo-oligosaccharide DP6 -

Fructo-oligosaccharide DP6

Catalog Number: EVT-1507525
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
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Product Introduction

Source

Fructo-oligosaccharides are typically sourced from plant materials such as chicory root, asparagus, and onions. They can also be synthesized enzymatically using fructosyltransferase enzymes that catalyze the transfer of fructose units from sucrose to form longer chains of fructooligosaccharides .

Classification

Fructo-oligosaccharides are classified based on their degree of polymerization. The classification includes:

  • Short-chain fructo-oligosaccharides: DP2 to DP3
  • Medium-chain fructo-oligosaccharides: DP4 to DP6
  • Long-chain fructo-oligosaccharides: DP7 and above

DP6 falls into the medium-chain category and is significant due to its balance between sweetness and functional properties.

Synthesis Analysis

Methods

The synthesis of fructo-oligosaccharide DP6 is primarily achieved through enzymatic methods involving the enzyme fructosyltransferase, which catalyzes the transfer of fructose units from sucrose. This process can be optimized by adjusting various parameters such as enzyme concentration, temperature, pH, and reaction time.

Technical Details

The production typically involves:

  1. Substrate Preparation: Sucrose is dissolved in a buffer solution.
  2. Enzyme Addition: Fructosyltransferase is added to initiate the reaction.
  3. Reaction Conditions: The mixture is incubated at optimal temperatures (usually around 55°C) for several hours.
  4. Monitoring: Samples are taken at intervals to monitor the formation of different oligosaccharides using chromatographic techniques.

Studies indicate that maximum yields of fructo-oligosaccharides can reach up to 45% by weight relative to the initial sucrose after 24 hours under optimized conditions .

Molecular Structure Analysis

Structure

Fructo-oligosaccharide DP6 consists of a linear chain of six fructose units connected by β(2→1) linkages. The molecular formula can be represented as C30H50O25C_{30}H_{50}O_{25}. This structure contributes to its functional properties, including solubility and prebiotic effects.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used for structural characterization, confirming the linkage types and the arrangement of fructose units within the molecule .

Chemical Reactions Analysis

Reactions

Fructo-oligosaccharide DP6 is formed through a series of transfructosylation reactions where sucrose acts both as a donor and acceptor for fructose moieties. This process can be described as follows:

  1. Initial Reaction: Sucrose reacts with itself or with existing oligosaccharides (like 1-kestose or nystose) to form longer chains.
  2. Formation Pathway: The reaction can lead to various products depending on the substrate concentration and enzyme activity.

Technical Details

The kinetics of these reactions can be modeled using Michaelis-Menten kinetics, with parameters adjusted based on substrate concentrations and enzyme characteristics .

Mechanism of Action

Process

The mechanism involves several steps:

  1. Binding: The enzyme binds to sucrose.
  2. Transfer: A fructose unit is transferred from sucrose to form an oligosaccharide.
  3. Release: The newly formed oligosaccharide is released while the enzyme remains active for further reactions.

This process not only synthesizes oligosaccharides but also regulates their formation based on substrate availability and enzyme efficiency .

Data

Mathematical modeling has been employed to predict yields and optimize conditions for maximum production efficiency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically white or off-white powder.
  • Solubility: Highly soluble in water, contributing to its functionality as a sweetener and prebiotic agent.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged heat or extreme pH levels.
  • Taste Profile: Less sweet than sucrose but provides functional benefits without significant caloric contribution.

Relevant data include melting point, solubility parameters, and stability profiles under various environmental conditions .

Applications

Fructo-oligosaccharide DP6 has several scientific uses:

  • Prebiotic Supplementation: Enhances gut health by promoting beneficial bacteria growth.
  • Food Industry: Used as a sugar substitute in low-calorie foods due to its sweetness and functional properties.
  • Pharmaceuticals: Explored for potential health benefits in digestive health formulations.

Research continues into expanding its applications in functional foods and nutraceuticals, highlighting its versatility in health-related products .

Structural Characterization of Fructo-oligosaccharide DP6

Molecular Architecture of DP6 FOS: β-(2→1) vs. β-(2→6) Glycosidic Linkages

Fructo-oligosaccharides with a degree of polymerization (DP) of six (DP6) exhibit distinct molecular architectures defined by their glycosidic linkage patterns. The predominant linkage in plant-derived DP6 FOS is the β-(2→1) bond, characteristic of the inulin-type structure. This configuration consists of linear chains where fructosyl units are connected via β-(2→1) linkages, terminating with a glucose unit (GF5 configuration) [1] [3]. In contrast, microbial synthesis through levansucrase enzymes produces DP6 structures with significant proportions of β-(2→6) linkages, resulting in more branched architectures [3] [8]. These structural differences profoundly impact the molecule's three-dimensional conformation: β-(2→1)-linked DP6 adopts a helical structure with enhanced flexibility, while β-(2→6)-linked DP6 exhibits greater linearity and rigidity [1].

Nuclear magnetic resonance (NMR) studies reveal that the linkage ratio directly influences DP6's solvation properties and biological interactions. The table below summarizes key physicochemical differences between linkage types:

Table 1: Influence of Glycosidic Linkages on DP6 FOS Properties

Linkage TypeBond AngleSolubility (g/100mL)Crystalline TendencyPrimary Source
β-(2→1) dominant116-118°>80LowPlant inulin
β-(2→6) dominant122-124°60-75ModerateMicrobial synthesis
Mixed linkageVariable70-80VariableEnzymatic conversion

The linkage specificity also determines enzymatic susceptibility during digestion, with endo-inulinases preferentially cleaving β-(2→1) bonds and levanases targeting β-(2→6) linkages [8]. This structural distinction underpins the functional divergence of DP6 FOS in industrial applications, where β-(2→1)-linked variants are preferred for prebiotic effects due to their selective fermentation profiles [3] [6].

Isomeric Variations in DP6 FOS: 6b, 6c, 6d1, and 6d2 Subtypes

DP6 FOS exists as multiple isomers differentiated by branching patterns and fructosyl unit positioning. Advanced chromatographic separation coupled with mass spectrometry has identified four primary subtypes: 6b, 6c, 6d1, and 6d2 [2] [4]. These isomers vary in the location of glucosyl termini and branching points. The 6b subtype represents a linear GF5 configuration with exclusive β-(2→1) linkages, while 6c contains a single β-(2→6) linkage introducing minimal branching. The 6d1 and 6d2 subtypes exhibit increased structural complexity with multiple branching points, resulting from transfructosylation side reactions during enzymatic synthesis [1] [10].

The isomeric distribution is highly dependent on the production method:

  • Plant-derived DP6: Predominantly 6b isomer (linear GF5)
  • Enzymatically synthesized DP6: Mixed isomeric profile with 15-30% branched forms (6d1/6d2)
  • Microbial DP6: Elevated 6c configuration due to levansucrase activity

Table 2: Characterization of DP6 FOS Isomeric Subtypes

IsomerBranching PatternMolecular Weight (Da)Relative Abundance (%)Biosynthetic Origin
6bLinear1080.955-65Plant inulin hydrolysis
6cSingle branch1080.915-25Levansucrase activity
6d1Double branch1080.95-10Transfructosylation
6d2Asymmetric branch1080.93-8Transfructosylation

These isomeric variations influence crystallization behavior and hygroscopicity, with branched isomers exhibiting greater water retention capacity. The structural complexity also affects analytical characterization, necessitating advanced techniques like HPAEC-PAD and MALDI-TOF MS for precise isomer separation and identification [4] [6]. Notably, branched isomers show delayed fermentation kinetics by gut microbiota compared to linear forms, suggesting structure-dependent prebiotic effects [9].

Terminal Glucose Unit Dynamics in GF5-Type DP6 Structures

The glucose terminus in GF5-type DP6 FOS (representing the G in GFn nomenclature) plays a crucial role in structural stability and biological recognition. This terminal glucose connects to the fructan chain via an α-(1→2) glycosidic bond, creating a non-reducing end that confers biochemical stability against exo-hydrolases [1] [3]. The conformational dynamics of this glucosyl unit differ significantly from internal fructosyl residues, exhibiting increased rotational freedom around the C2-C3 bond axis. NMR relaxation studies indicate the glucose moiety has a rotational correlation time of 1.2 ns compared to 2.8 ns for internal fructosyl units, reflecting enhanced mobility [4].

The terminal glucose's presence creates notable asymmetric effects throughout the molecule:

  • Electronic redistribution: The glucosyl oxygen atoms create localized dipole moments affecting adjacent fructosyl residues
  • Solvent interaction: Enhanced hydrogen bonding capacity at the reducing end
  • Enzymatic recognition: Specific binding pockets in fructanases recognize the glucosyl terminus

During enzymatic processing, the glucose terminus acts as a molecular "anchor" that limits levan-type branching. This explains why GF5-type DP6 maintains predominantly linear structure compared to Fn-type oligomers which develop extensive branching [1] [8]. The terminal glucose also influences supramolecular assembly, with GF5 DP6 forming more ordered crystalline structures than F6 configurations. Thermal analysis reveals a 15°C higher decomposition temperature for GF5 versus F6 DP6 isomers, demonstrating the glucose unit's stabilizing effect [4].

Comparative Analysis of DP6 vs. DP7/DP8 FOS Chain Elongation Patterns

Chain elongation patterns diverge significantly between DP6 and higher FOS (DP7/DP8), impacting their physicochemical behavior and technological functionality. DP6 represents a structural transition point where molecular rigidity increases substantially compared to lower DP FOS. Molecular dynamics simulations show DP6's radius of gyration (Rg) averages 12.8Å, while DP7 and DP8 measure 14.3Å and 16.1Å respectively, indicating increasingly extended conformations [4] [7]. This elongation pattern follows a non-linear scaling relationship, with persistence length increasing disproportionately beyond DP6 due to cumulative hydrogen bonding along the chain.

The biosynthetic efficiency of chain elongation decreases markedly beyond DP6:

  • Transfructosylation rates decrease by 40% for DP6→DP7 versus DP5→DP6
  • DP7 accumulation peaks 3-4 hours later than DP6 in batch syntheses
  • Maximum yields: DP6 (24-28%) > DP7 (12-15%) > DP8 (5-8%) [7] [10]

Table 3: Comparative Properties of DP6, DP7, and DP8 FOS

PropertyDP6DP7DP8Analytical Method
Molecular Weight (Da)1080.91243.01405.1MALDI-TOF MS
Hydrodynamic Radius (nm)1.281.431.61Dynamic Light Scattering
Water Solubility (g/100mL)82.5 ± 2.176.3 ± 1.870.4 ± 1.5Gravimetric Analysis
Crystal Melting Point (°C)182-185175-178168-171Differential Scanning Calorimetry
Enzymatic Hydrolysis Rate1.0 (ref)0.870.72Kinetic Analysis

Chromatographic separation reveals distinct retention patterns: DP6 elutes as a symmetric peak in HPAEC-PAD analysis, while DP7 and DP8 exhibit peak broadening due to increased structural heterogeneity [6]. This has practical implications for purification efficiency, with industrial-scale isolation yields decreasing from 85-90% for DP6 to 65-70% for DP8 [7]. The chain length dependence also manifests in solution behavior, where DP6 serves as the threshold for significant chain entanglement (critical DP = 5.8), explaining viscosity differences in concentrated solutions [7].

Properties

Product Name

Fructo-oligosaccharide DP6

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]4-α(2-1)Glc

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